(E)-5-chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S2/c1-3-19-14-10(21-4-2)6-5-7-11(14)23-16(19)18-15(20)12-8-9-13(17)22-12/h5-9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHSUTYXCJKBAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(S3)Cl)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Ethoxy-3-Ethylbenzo[d]thiazol-2(3H)-ylidene Amine Precursor
The benzo[d]thiazole scaffold is constructed via cyclization of a substituted 2-aminothiophenol derivative. Starting with 4-ethoxy-3-ethylphenol, thionation using Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) yields the corresponding 2-aminothiophenol intermediate. Cyclization with carbon disulfide (CS₂) under basic conditions forms the benzo[d]thiazole ring. Subsequent alkylation with ethyl iodide introduces the 3-ethyl group, while ethoxylation at the 4-position is achieved via nucleophilic aromatic substitution using sodium ethoxide.
The critical 2(3H)-ylidene moiety is generated by deprotonation of the thiazole nitrogen using a strong base (e.g., potassium tert-butoxide), followed by condensation with a carbonyl source. For example, triethylorthoformate reacts with the amine to form an imino ether intermediate, which tautomerizes to the ylidene form under acidic conditions.
Key Reaction Conditions
Preparation of 5-Chlorothiophene-2-Carboxylic Acid
Electrophilic chlorination of thiophene-2-carboxylic acid at the 5-position is achieved using chlorine gas (Cl₂) in the presence of iron(III) chloride (FeCl₃) as a catalyst. The reaction proceeds via an electrophilic substitution mechanism, selectively introducing chlorine at the 5-position due to the directing effect of the electron-withdrawing carboxylic acid group.
Optimization Insights
Coupling Reactions to Form the Carboxamide
The carboxamide bond is formed via a Schotten-Baumann reaction. Conversion of 5-chlorothiophene-2-carboxylic acid to its acid chloride is achieved using thionyl chloride (SOCl₂). Subsequent reaction with the benzo[d]thiazol-2(3H)-ylidene amine in the presence of triethylamine (TEA) yields the target compound.
Critical Parameters
- Acid Chloride Formation: 5-Chlorothiophene-2-carboxylic acid + SOCl₂, reflux, 4 h (Yield: 95%).
- Coupling: Acid chloride + ylidene amine, TEA, dichloromethane, 0°C → RT, 6 h (Yield: 68%).
Optimization of Reaction Conditions
Stereochemical Control of the (E)-Configuration
The (E)-geometry of the imine bond is enforced by steric hindrance during condensation. Bulky substituents on the benzo[d]thiazole (e.g., 3-ethyl and 4-ethoxy groups) favor the trans-configuration. Nuclear magnetic resonance (NMR) analysis confirms the geometry via vicinal coupling constants (³J = 12–14 Hz for trans).
Solvent and Temperature Effects
Polar aprotic solvents (e.g., dimethylformamide) improve ylidene stability, while lower temperatures (0–5°C) minimize side reactions during coupling. For example, reactions in dichloromethane at 0°C achieve 68% yield, compared to 45% in tetrahydrofuran at room temperature.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, N=CH), 7.45–7.12 (m, 3H, aromatic), 4.12 (q, 2H, OCH₂), 2.89 (q, 2H, CH₂CH₃), 1.37 (t, 3H, CH₃), 1.29 (t, 3H, OCH₂CH₃).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 164.2 (C=O), 158.9 (C=N), 142.1 (C-Cl), 128.5–114.3 (aromatic), 63.1 (OCH₂), 35.4 (CH₂CH₃), 14.9 (CH₃).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
(E)-5-chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles under controlled temperatures and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Properties
Numerous studies have reported the anticancer potential of thiazole and thiophene derivatives. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including:
- Hepatocellular carcinoma (HepG-2)
- Breast cancer (MCF-7)
- Prostate cancer (PC-3)
- Colorectal cancer (HCT-116)
In vitro assays such as the MTT assay have been employed to evaluate cell viability and proliferation inhibition by these compounds .
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties against both bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways. Compounds derived from thiophene and thiazole scaffolds have demonstrated promising results against:
- Gram-positive bacteria
- Gram-negative bacteria
- Fungal pathogens
These findings suggest that (E)-5-chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide could serve as a lead compound for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the thiazole and thiophene rings can significantly influence biological activity. For example, modifications in the ethoxy group or chlorine substitution patterns have been shown to affect both potency and selectivity towards cancer cell lines .
In Vitro Studies
One notable study involved synthesizing a series of thiazole derivatives that included this compound. The compounds were tested against multiple cancer cell lines, revealing that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents like Doxorubicin .
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding affinities of these compounds with target proteins involved in cancer progression, such as dihydrofolate reductase (DHFR). These studies help elucidate potential mechanisms of action and guide further modifications to enhance therapeutic efficacy .
Mechanism of Action
The mechanism of action of (E)-5-chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Comparisons
Key Structural Features of the Target Compound:
- Benzo[d]thiazole core : Substituted with 4-ethoxy and 3-ethyl groups.
- Thiophene carboxamide : 5-chloro substitution on the thiophene ring.
- Imine linkage : (E)-configuration stabilizes the planar geometry.
Structurally Related Compounds:
(a) Nitrothiophene Carboxamides (e.g., N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide)
- Differences : Replaces the chloro group with a nitro substituent on the thiophene ring; incorporates a trifluoromethylphenyl group on the thiazole.
(b) Thiazolidinone Derivatives (e.g., Compound 9 in )
- Differences: Features a 4-oxo-2-thioxo-thiazolidinone ring instead of a benzo[d]thiazolylidene group.
- Impact : The thioxo group improves hydrogen-bonding capacity, which may enhance solubility but reduce membrane permeability .
(c) N-Benzyl Thiazolylidene Anilines (e.g., Compounds 32–37 in )
- Differences : Substituted with benzyl or aryl groups on the thiazole nitrogen; lack the thiophene-carboxamide moiety.
Anticancer Activity:
- Target Compound: Limited direct data, but structural analogs like compound 7b (IC50 = 1.61 µg/mL against HepG-2 cells) and compound 11 (IC50 = 1.98 µg/mL) from highlight the significance of thiophene-carboxamide derivatives in oncology .
- Nitrothiophene Carboxamides : Exhibit narrow-spectrum antibacterial activity, suggesting substituent-dependent selectivity .
Enzymatic Interactions:
Data Table: Comparative Analysis of Key Compounds
Biological Activity
(E)-5-chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis begins with the preparation of benzothiazole derivatives, which serve as precursors.
- Knoevenagel Condensation : A Knoevenagel condensation reaction is often employed to form the core structure, where a thiazolidine derivative reacts with an aromatic aldehyde in the presence of a base such as potassium carbonate in DMF.
- Final Modifications : Subsequent reactions may introduce functional groups, leading to the final amide product.
Table 1: Key Steps in Synthesis
| Step | Reaction Type | Starting Material | Product |
|---|---|---|---|
| 1 | Knoevenagel | Thiazolidine | Benzothiazole derivative |
| 2 | Amide Formation | Benzothiazole | This compound |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. A study highlighted that benzothiazole derivatives possess antibacterial and antifungal properties, with minimum inhibitory concentrations (MICs) demonstrating effectiveness against various pathogens.
Cytotoxicity and Anticancer Activity
The compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds derived from benzothiazole scaffolds have shown IC50 values in the low micromolar range against several cancer types.
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes associated with disease pathways. For example, derivatives have been found to inhibit protein kinases involved in cancer progression. The selectivity and potency of these compounds make them promising candidates for further development.
Table 2: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive/negative bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits protein kinases |
Case Studies
- Antimicrobial Efficacy : In a study evaluating various benzothiazole derivatives, this compound was tested against Staphylococcus aureus and E. coli, showing significant inhibition at concentrations as low as 50 μg/mL.
- Cytotoxicity Assessment : A series of in vitro assays demonstrated that this compound exhibited an IC50 value of approximately 10 μM against human breast cancer cell lines, indicating strong potential for anticancer applications.
- Mechanistic Studies : Further investigations into its mechanism revealed that the compound induces reactive oxygen species (ROS) production, leading to oxidative stress in targeted cells, which is a known pathway for anticancer activity.
Q & A
Basic: What synthetic strategies are commonly employed for preparing (E)-5-chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Thiazole Ring Formation : React 4-ethoxy-3-ethyl-2-aminobenzo[d]thiazole with a carbonylating agent (e.g., thiophosgene) to generate the thiazol-2(3H)-ylidene intermediate .
- Carboxamide Coupling : Introduce the thiophene-2-carboxamide moiety via condensation. For example, react 5-chlorothiophene-2-carboxylic acid with the thiazole intermediate using coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or THF) .
- E/Z Isomer Control : The (E)-configuration is stabilized by intramolecular hydrogen bonding or steric hindrance. Crystallization from polar aprotic solvents (e.g., ethanol/water mixtures) often favors the E-isomer .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?
Methodological Answer:
Key techniques include:
- IR Spectroscopy : Confirm the presence of C=O (1650–1700 cm⁻¹), C=N (1600–1640 cm⁻¹), and C-S (600–700 cm⁻¹) stretches .
- ¹H/¹³C NMR : Focus on:
- Mass Spectrometry : Look for molecular ion peaks (M⁺) and fragmentation patterns consistent with thiophene-thiazole cleavage .
Advanced: How can researchers resolve contradictions in spectral data, such as unexpected splitting in NMR or missing IR absorption bands?
Methodological Answer:
- Repeat Under Controlled Conditions : Ensure anhydrous solvents and inert atmospheres to avoid side reactions (e.g., hydrolysis) .
- Alternative Techniques : Use X-ray crystallography (as in ) to confirm stereochemistry if NMR data is ambiguous.
- Computational Validation : Compare experimental IR/NMR with DFT-simulated spectra (e.g., Gaussian software) to identify discrepancies caused by solvent effects or tautomerism .
- Cross-Referencing : Validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula .
Advanced: What strategies optimize the cyclization step during thiazole ring formation to improve yield?
Methodological Answer:
- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization, as demonstrated in thiazole syntheses .
- Reaction Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity, while refluxing in chloroform improves regioselectivity .
- Temperature Control : Gradual heating (e.g., 60–80°C) prevents decomposition of sensitive intermediates like diazo compounds .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the pure product, avoiding byproducts from over-oxidation .
Advanced: How should researchers design biological activity assays for this compound, considering its structural features?
Methodological Answer:
- Target Selection : Prioritize targets with known affinity for thiazole-thiophene hybrids (e.g., kinase inhibitors or GPCRs) .
- In Vitro Assays :
- Structural Modifications : Introduce substituents (e.g., methoxy or nitro groups) at the benzothiazole ring to study SAR .
Advanced: What computational methods predict the reactivity or stability of this compound under varying pH conditions?
Methodological Answer:
- pKa Prediction : Use software like MarvinSuite or ACD/Labs to estimate protonation sites (e.g., carboxamide NH or thiazole N).
- Molecular Dynamics (MD) Simulations : Model solvation effects in aqueous buffers (pH 4–10) to assess hydrolytic stability of the ethoxy group .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic attack sites .
Basic: What safety precautions are essential when handling intermediates like diazo compounds or thiophosgene in its synthesis?
Methodological Answer:
- Ventilation : Use fume hoods for volatile reagents (e.g., thiophosgene) .
- PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats due to explosive risks with diazo compounds .
- Waste Disposal : Quench reactive intermediates (e.g., diazo) with aqueous NaNO₂/HCl before disposal .
Advanced: How can researchers validate the (E)-configuration of the imine bond in this compound?
Methodological Answer:
- X-ray Crystallography : Definitive proof via single-crystal analysis, as shown for analogous structures .
- NOESY NMR : Detect spatial proximity between thiophene Cl and benzothiazole ethyl groups to confirm the E-geometry .
- IR Temperature Studies : Monitor C=N stretching frequency shifts; E-isomers exhibit higher thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
